

Synergistic Effects of BMS-813160 with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-813160

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the CCR2/CCR5 dual antagonist, **BMS-813160**, in combination with checkpoint inhibitors. The information presented herein is based on publicly available preclinical and clinical data and is intended to inform research and drug development efforts in the field of immuno-oncology.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. The recruitment of immunosuppressive immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to the TME is a key mechanism of immune evasion. The chemokine receptors CCR2 and CCR5, and their respective ligands (e.g., CCL2, CCL5), play a pivotal role in the trafficking of these immunosuppressive cells.

BMS-813160 is a potent dual antagonist of CCR2 and CCR5, which blocks the signaling pathways responsible for the migration of these myeloid cells into the tumor. By inhibiting this infiltration, **BMS-813160** is hypothesized to remodel the TME from an immunosuppressive to an immune-permissive state. This provides a strong rationale for combining **BMS-813160** with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies (e.g., nivolumab), which act to reinvigorate the anti-tumor activity of cytotoxic T lymphocytes (CTLs). The synergistic hypothesis is that by reducing the population of immunosuppressive cells, the efficacy of

checkpoint inhibitors will be enhanced, leading to a more robust and durable anti-tumor immune response.

Preclinical Evidence of Synergy

Preclinical studies in various cancer models have demonstrated the potential of dual CCR2/CCR5 inhibition to enhance the efficacy of anti-PD-1 therapy.

A study in a murine glioma model showed that the combination of a CCR2/CCR5 dual inhibitor with an anti-PD-1 antibody resulted in a significant improvement in overall survival compared to either treatment alone. This enhanced efficacy was associated with a marked reduction in the infiltration of monocytic MDSCs (M-MDSCs) into the brain tumors and a concurrent increase in the abundance and cytokine secretion of tumor-infiltrating CD8+ T cells[1][2].

Similarly, in a pancreatic ductal adenocarcinoma (PDAC) mouse model, the combination of a dual CCR2/5 inhibitor with radiation and an anti-PD-1 antibody led to superior anti-tumor efficacy. This triple combination resulted in enhanced intratumoral infiltration of effector and memory T cells, while suppressing the accumulation of regulatory T cells, M2-like TAMs, and MDSCs[3].

While direct preclinical data on **BMS-813160** in combination with a checkpoint inhibitor without other agents is limited in the public domain, an abstract describing the preclinical activity of BMS-687681, another CCR2/5 dual antagonist, reported that its combination with immune checkpoint blockers (anti-PD-1 and/or anti-CTLA-4) demonstrated significantly improved tumor growth inhibition and an increased number of tumor-free mice in syngeneic mouse tumor models (MC38, CT26, and 4T1) compared to monotherapy[4].

Table 1: Preclinical In-Vivo Efficacy of CCR2/CCR5 Dual Antagonism with Anti-PD-1 Therapy

Cancer Model	Treatment Groups	Key Efficacy Readouts	Reference
Murine Glioma	1. Vehicle	Median Overall Survival	[1] [2]
	2. Anti-PD-1		
	3. CCR2/5 Inhibitor		
	4. CCR2/5 Inhibitor + Anti-PD-1		
Pancreatic Ductal Adenocarcinoma (PDAC)	1. Control	Tumor Growth Inhibition	[3]
	2. RT + α PD-1		
	3. RT + α PD-1 + CCR2/5i		
Syngeneic Colon and Breast Cancer Models	1. Vehicle	Tumor Growth Inhibition (TGI)	[4]
	2. BMS-687681		
	3. ICBs (anti-PD-1 and/or anti-CTLA-4)		
	4. BMS-687681 + ICBs		

Clinical Evidence of Synergy

A phase I/II clinical trial (NCT03496662) evaluated the safety and efficacy of **BMS-813160** in combination with the anti-PD-1 antibody nivolumab and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with borderline resectable or locally advanced pancreatic ductal adenocarcinoma (PDAC)[3][5][6].

The study reported promising results for the combination therapy compared to a control arm receiving chemotherapy alone.

Table 2: Clinical Efficacy of **BMS-813160**, Nivolumab, and Chemotherapy in Pancreatic Cancer (NCT03496662)

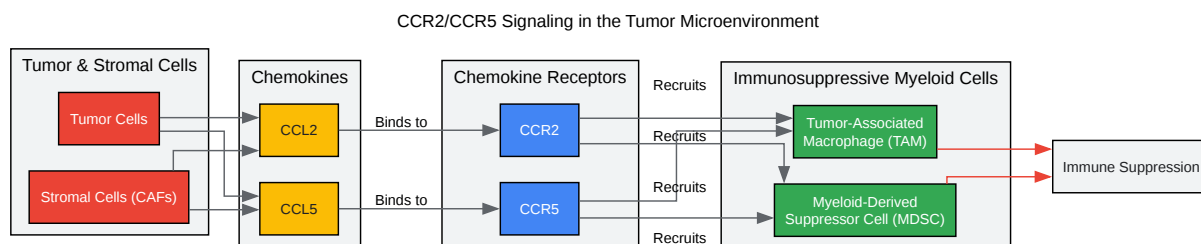
Patient Population	Treatment Arm	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Borderline Resectable PDAC	GnP + BMS-813160 + Nivolumab	42%	11.9 months	18.2 months
Locally Advanced PDAC	GnP + BMS-813160 + Nivolumab	20%	14.7 months	17.0 months
Control Arm (BR and LA PDAC)	GnP Alone	0%	Not Reported	Not Reported

GnP: Gemcitabine and nab-paclitaxel

Biomarker analyses from this trial provided clinical evidence for the proposed mechanism of action, showing a decrease in intratumoral monocytes and macrophages, and enhanced T-cell proliferation and effector gene expression in patients receiving the combination therapy[3][5][6].

Signaling Pathways and Mechanism of Action

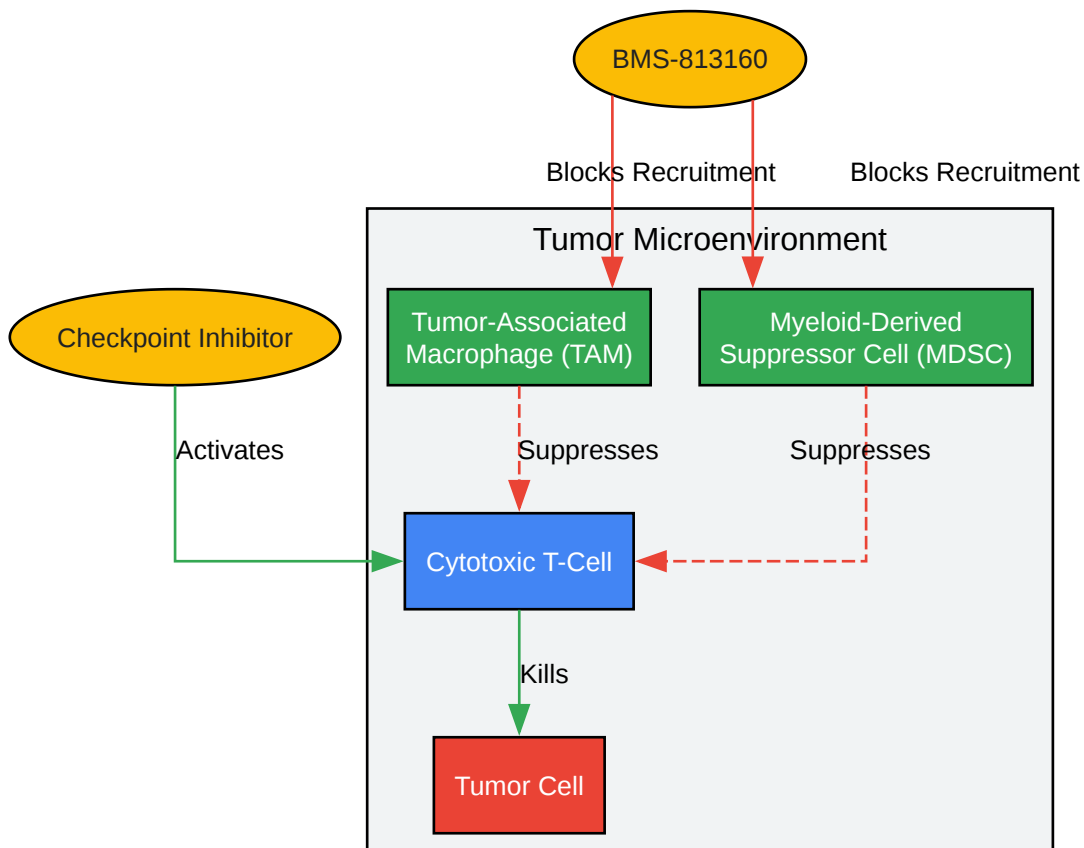
The synergistic effect of **BMS-813160** and checkpoint inhibitors is rooted in the modulation of the tumor immune microenvironment. The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergy.



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Figure 1: CCR2/CCR5 signaling recruits immunosuppressive cells.

Synergistic Mechanism of BMS-813160 and Checkpoint Inhibitors



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Figure 2: BMS-813160 and checkpoint inhibitors synergistic action.

Experimental Protocols

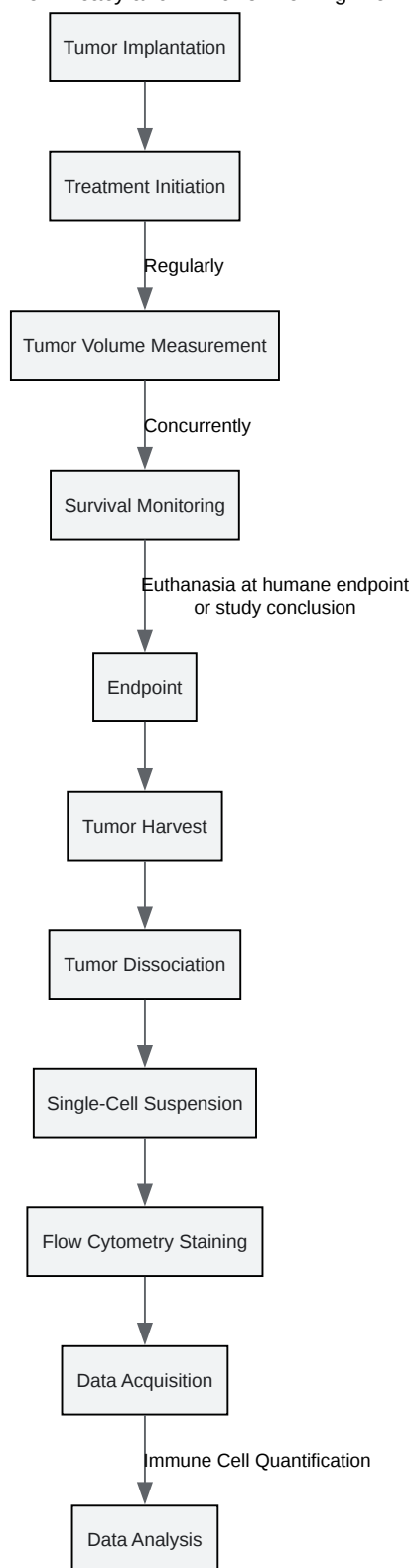
This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of **BMS-813160** and checkpoint inhibitors.

- Objective: To assess the anti-tumor efficacy of **BMS-813160** in combination with a checkpoint inhibitor in a living organism.
- Cell Lines and Animal Models: Syngeneic tumor models (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer, GL261 glioma) are implanted into immunocompetent mice (e.g., C57BL/6, BALB/c) to ensure a functional immune system.
- Treatment Groups:
 - Vehicle Control
 - **BMS-813160** alone
 - Checkpoint Inhibitor (e.g., anti-PD-1 antibody) alone
 - **BMS-813160** + Checkpoint Inhibitor
- Drug Administration: **BMS-813160** is typically administered orally. Checkpoint inhibitors are administered via intraperitoneal or intravenous injection. Dosing schedules are determined based on pharmacokinetic and pharmacodynamic studies.
- Efficacy Endpoints:
 - Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
 - Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
 - Tumor-Infiltrating Leukocyte (TIL) Analysis: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify

different immune cell populations.

- Objective: To quantify the different immune cell subsets within the tumor microenvironment.
- Sample Preparation: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed, and the remaining cells are washed and counted.
- Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell markers. A typical panel for myeloid and lymphoid cells might include:
 - General Markers: CD45 (pan-leukocyte)
 - Myeloid Markers: CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC Class II, CD206
 - T-Cell Markers: CD3, CD4, CD8, FoxP3 (for regulatory T cells)
 - Activation/Exhaustion Markers: PD-1, CTLA-4, Ki-67 (for proliferation)
- Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using specialized software to gate on specific cell populations and determine their frequencies and absolute numbers.

In-Vivo Efficacy and Immune Profiling Workflow

[Click to download full resolution via product page](#)**Figure 3:** Workflow for in-vivo studies.

- Objective: To assess the ability of the combination therapy to enhance T-cell function.
- Co-culture System: T-cells are isolated from mice or human donors and co-cultured with tumor cells.
- T-Cell Proliferation: T-cells are labeled with a proliferation dye (e.g., CFSE) that is diluted with each cell division. Proliferation is measured by the reduction in fluorescence intensity via flow cytometry.
- Cytotoxicity Assay: Tumor cells are labeled with a fluorescent dye. T-cells are added to the culture, and tumor cell killing is measured by the release of the dye or by staining for apoptotic markers (e.g., Annexin V) via flow cytometry.

Conclusion

The combination of the CCR2/CCR5 dual antagonist **BMS-813160** with checkpoint inhibitors represents a promising therapeutic strategy. Preclinical and clinical data suggest that by remodeling the tumor microenvironment to be less immunosuppressive, **BMS-813160** can synergistically enhance the anti-tumor activity of checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the efficacy of this combination across various cancer types and to identify predictive biomarkers for patient selection. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other novel immuno-oncology combinations.

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- To cite this document: BenchChem. [Synergistic Effects of BMS-813160 with Checkpoint Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#synergistic-effects-of-bms-813160-with-checkpoint-inhibitors]

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